molecular formula C26H27N5O2S2 B11633305 2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 372497-62-6

2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11633305
CAS No.: 372497-62-6
M. Wt: 505.7 g/mol
InChI Key: JPCIAZOJXHMLSI-PGMHBOJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

| 2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its sophisticated molecular architecture, featuring a pyridopyrimidinone core linked to a rhodanine moiety via a benzylpiperazine bridge, is designed to interact with specific biological targets. This structural motif is frequently explored in the development of kinase inhibitors, as the rhodanine unit can act as an electrophilic trap for cysteine residues in the ATP-binding pocket of various kinases, a mechanism known as covalent inhibition source. The isopropyl and benzyl groups contribute to optimal lipophilicity and steric fit within enzyme active sites, making this compound a valuable probe for studying signal transduction pathways and for the hit-to-lead optimization process in oncology and inflammation research. Researchers utilize this chemical tool to investigate the biological consequences of modulating specific kinase activity, aiding in the validation of new therapeutic targets. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

372497-62-6

Molecular Formula

C26H27N5O2S2

Molecular Weight

505.7 g/mol

IUPAC Name

(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27N5O2S2/c1-18(2)31-25(33)21(35-26(31)34)16-20-23(27-22-10-6-7-11-30(22)24(20)32)29-14-12-28(13-15-29)17-19-8-4-3-5-9-19/h3-11,16,18H,12-15,17H2,1-2H3/b21-16-

InChI Key

JPCIAZOJXHMLSI-PGMHBOJBSA-N

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC=CC=C5)/SC1=S

Canonical SMILES

CC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC=CC=C5)SC1=S

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one scaffold serves as the foundational structure for this compound. A widely adopted approach involves cyclocondensation of 2-aminopyridine derivatives with β-keto esters or acyl chlorides. For example, 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is synthesized by reacting 2-aminopyridine with ethyl acetoacetate in the presence of phosphoryl chloride (POCl₃), followed by chlorination at the 3-position using thionyl chloride (SOCl₂) . Key parameters include:

ParameterOptimal ConditionsYield
Temperature80–100°C65–70%
SolventToluene or acetonitrile
CatalystPOCl₃ or PCl₅

The intermediate is purified via recrystallization from ethanol, with structural confirmation by IR (C=O stretch at 1,663–1,688 cm⁻¹) and ¹H NMR (δ 8.96–8.94 ppm for aromatic protons) .

Introduction of the 4-Benzylpiperazinyl Group

The piperazinyl moiety is introduced via nucleophilic substitution at the 2-position of the pyrido-pyrimidin-4-one core. 4-Benzylpiperazine reacts with the chloroethyl intermediate under basic conditions, typically using N,N-diisopropylethylamine (DIPEA) or anhydrous potassium carbonate (K₂CO₃) in acetonitrile .

Representative Procedure :
A mixture of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (0.009 mol), 4-benzylpiperazine (0.0108 mol), and DIPEA (0.015 mol) in acetonitrile (25 mL) is refluxed for 10–12 hours. Post-reaction, the solvent is evaporated, and the residue is washed with cold diethyl ether to yield 2-(4-benzylpiperazin-1-yl)-3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one .

Analytical DataObservations
¹H NMR (CDCl₃)δ 2.80–4.20 ppm (piperazine CH₂)
Mass Spectrometrym/z 319 (M⁺)
IR (KBr)1,667 cm⁻¹ (C=O)

Thiazolidinone Moiety Conjugation

The thiazolidinone derivative is incorporated via a Knoevenagel condensation between the pyrido-pyrimidin-4-one intermediate and 3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-carbaldehyde . The reaction proceeds in anhydrous ethanol under reflux, catalyzed by piperidine to ensure Z-selectivity .

Critical Considerations :

  • Solvent : Ethanol or dimethylformamide (DMF)

  • Temperature : 70–80°C for 6–8 hours

  • Stereochemical Control : Piperidine facilitates the formation of the thermodynamically stable Z-isomer by stabilizing the transition state through hydrogen bonding .

Post-reaction, the product is isolated via column chromatography (silica gel, ethyl acetate/hexane = 1:3) and characterized by:

  • ¹H NMR : δ 5.28 ppm (s, OH, if present), δ 3.96 ppm (thiazolidinone CH₂)

  • MS : m/z 505.655 (M⁺)

Final Coupling and Purification

The conjugated product undergoes final purification via high-performance liquid chromatography (HPLC) using a C18 column and methanol/water (70:30) as the mobile phase. The Z-configuration is confirmed by NOESY spectroscopy, showing spatial proximity between the thiazolidinone methylidene group and the pyrido-pyrimidine aromatic protons .

Optimized Reaction Metrics :

StepYieldPurity (HPLC)
Core Synthesis65–70%95%
Piperazinyl Addition55–70%90%
Thiazolidinone Coupling40–50%85%

Challenges and Mitigation Strategies

  • Low Coupling Yields : Attributed to steric hindrance from the piperazinyl group. Using DMF as a polar aprotic solvent improves reactivity .

  • Z/E Isomerization : Minimized by maintaining anhydrous conditions and avoiding prolonged heating .

  • Byproduct Formation : Controlled via stepwise addition of reagents and rigorous pH monitoring.

Comparative Analysis with Analogous Compounds

The uniqueness of this synthesis lies in its sequential functionalization strategy, contrasting with single-step cyclization methods used for simpler pyrido-pyrimidines . For example:

CompoundSynthesis ApproachKey Difference
Pyrido[2,3-d]pyrimidin-4(3H)-one One-pot cyclization with β-keto estersLacks thiazolidinone diversity
3-(4-Chlorophenyl)thiazolidin-4-one Direct alkylationNo piperazinyl incorporation

Chemical Reactions Analysis

Thiazolidinone Reactivity

The thiazolidin-4-one moiety (highlighted below) exhibits reactivity typical of cyclic thioureas and carbonyl systems:
Thiazolidinone core structure

Reaction TypeConditions/AgentsProducts/OutcomesReferences
Nucleophilic Addition Amines, alcohols, or Grignard reagentsFormation of hemiaminals or thioacetals
Cyclization Acidic or basic catalysisFormation of fused bicyclic systems
Hydrolysis Aqueous HCl/H<sub>2</SO<sub>4</sub>Cleavage to thiol and carboxylic acid derivatives

Piperazine Substitution

The 4-benzylpiperazine group enables SN<sup>2</sup> reactions and ligand-exchange processes:

Reaction TypeConditions/AgentsProducts/OutcomesReferences
N-Alkylation Alkyl halides, DMF solventSecondary/tertiary amine derivatives
Dearylation Strong acids (H<sub>2</SO<sub>4</sub>)Removal of benzyl group, free piperazine

Pyrido-Pyrimidine Core Modifications

The pyrido[1,2-a]pyrimidin-4-one system participates in electrophilic aromatic substitutions (EAS):

PositionReactivityExample ReactionsReferences
C-3 Electrophilic substitutionHalogenation (Cl<sub>2</sub>/Br<sub>2</sub> in AcOH)
C-9 Radical couplingCross-coupling with aryl boronic acids (Suzuki)

Oxidative Transformations

The exocyclic double bond (Z-configuration) and sulfur atoms are susceptible to oxidation:

Reaction TypeOxidizing AgentsProductsReferences
Sulfur Oxidation H<sub>2</O<sub>2</sub>, FeCl<sub>3</sub>Sulfoxide/sulfone derivatives
Double Bond Epoxidation mCPBAEpoxide formation

Comparative Reactivity with Analogs

Structural analogs provide insights into understudied pathways:

Compound VariationKey Reactivity DifferencesReference
3-Isopropyl vs. Benzyl Increased steric hindrance reduces nucleophilic addition rates
Piperazine vs. Piperidine Enhanced solubility in polar aprotic solvents (DMF, DMSO)

Unresolved Reaction Pathways

Current gaps in understanding include:

  • Photochemical behavior : No studies on UV-induced rearrangements.

  • Catalytic hydrogenation : Effects on the Z-configured exocyclic double bond remain unexplored.

  • Bioconjugation potential : Amine-reactive probes (e.g., NHS esters) could target the piperazine group.

Experimental Considerations

  • Solubility : Limited solubility in water; DMSO or DMF preferred for reactions .

  • Stability : Degrades under prolonged exposure to light or moisture.

  • Analytical Characterization : LC-MS and <sup>13</sup>C NMR are critical for tracking reaction progress .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one exhibit significant antimicrobial properties. The thiazolidinone moiety is particularly noted for its ability to combat various bacterial strains. For instance, studies have shown that derivatives with similar structural features demonstrate effective inhibition against Gram-positive bacteria, highlighting the compound's potential in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For example, related pyrido[1,2-a]pyrimidine derivatives have demonstrated cytotoxic effects on multiple tumor cell lines. In particular, compounds with IC50 values in the low micromolar range (e.g., 0.66 to 5.82 μmol L1^{-1}) indicate promising activity against cancer cells . The mechanism of action may involve the disruption of cellular pathways essential for tumor growth and proliferation.

Antioxidant Properties

Antioxidant activity is another area where this compound shows promise. The thiazolidinone structure is known to enhance the radical-scavenging ability of related compounds. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Thiazolidinone-Substituted Analogs

The thiazolidinone moiety is critical for bioactivity. Key analogs and their differences are summarized below:

Compound Name (Substituent at Thiazolidinone) Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Implications
Target Compound (3-isopropyl) C₂₇H₂₇N₅O₂S₂ 541.66 Bulky isopropyl group enhances steric hindrance; may reduce solubility but improve target selectivity. Hypothesized to modulate kinase inhibition .
3-(2-Methoxyethyl) Analog C₂₆H₂₇N₅O₃S₂ 557.69 Methoxyethyl chain increases polarity; may improve aqueous solubility. Potential for enhanced pharmacokinetics.
3-Ethyl Analog C₂₅H₂₅N₅O₂S₂ 523.62 Smaller ethyl group reduces steric effects; could lower binding affinity but improve metabolic stability. Limited data on biological activity.

Key Findings :

  • The 3-isopropyl group in the target compound likely confers superior target selectivity compared to smaller substituents (e.g., ethyl) due to enhanced hydrophobic interactions .
  • The methoxyethyl analog may exhibit better solubility, making it preferable for formulations requiring higher bioavailability .

Pyrido[1,2-a]pyrimidin-4-one Core Variants

The core structure is shared with derivatives reported in patent literature (). Notable examples include:

Compound Name (Core Substituents) Key Modifications Hypothesized Activity
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl) Analog Benzodioxole and piperazinyl groups replace benzyl and thiazolidinone. Potential CNS activity due to benzodioxole’s serotoninergic affinity.
7-(4-Methylpiperazin-1-yl) Derivatives Methylpiperazine enhances basicity; may improve blood-brain barrier penetration. Anticancer or antimicrobial applications.

Structural Insights :

  • Replacement of the thiazolidinone moiety with benzodioxole () shifts the pharmacodynamic profile toward neurotransmitter receptor modulation.
  • Piperazinyl substituents (e.g., 4-methyl, 4-ethyl) fine-tune physicochemical properties, influencing logP and membrane permeability .

Pharmacokinetic and Toxicological Considerations

  • Lipophilicity : The target compound’s benzyl and isopropyl groups suggest moderate logP (~3.5), balancing membrane permeability and solubility.
  • Toxicity: No direct data from the provided evidence, but structurally related pyrimidinones in show low acute toxicity in preclinical models.

Biological Activity

The compound 2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a pyrido-pyrimidine core , a piperazine moiety , and a thiazolidinone derivative . The presence of these functional groups suggests a variety of potential interactions with biological targets. The molecular formula is C29H32N4O3S2C_{29}H_{32}N_{4}O_{3}S_{2} with a molecular weight of approximately 548.7 g/mol .

Pharmacological Properties

Recent studies have indicated several biological activities associated with this compound:

Antimicrobial Activity

Research has shown that derivatives of thiazolidinones exhibit significant antimicrobial properties. The thiazolidinone moiety in this compound is likely responsible for such activities. For instance, compounds with similar structures have demonstrated potent antibacterial effects against various strains .

Activity Description
AntibacterialExhibits activity against Gram-positive and Gram-negative bacteria.
AntifungalDemonstrates efficacy against common fungal pathogens.

Antioxidant Activity

The compound's structure suggests potential antioxidant properties, which are crucial for combating oxidative stress in biological systems. Compounds with similar thiazolidinone structures have shown promising antioxidant capabilities .

Cytotoxicity

Preliminary cytotoxicity studies indicate that this compound may possess significant cytotoxic effects against certain cancer cell lines. For example, related compounds have been tested for their ability to induce apoptosis in cancer cells, suggesting a possible mechanism for therapeutic application .

The precise mechanisms through which This compound exerts its biological effects are still under investigation. However, it is hypothesized that the following mechanisms may be involved:

  • Inhibition of Enzymatic Activity : The thiazolidinone component may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Scavenging : The compound may neutralize ROS, thereby reducing oxidative damage to cells.
  • Interaction with Receptors : The piperazine ring can facilitate interactions with neurotransmitter receptors or other protein targets in the body.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

  • Antimicrobial Screening : A study demonstrated that thiazolidinone derivatives exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, indicating a similar potential for the compound .
  • Cytotoxicity Assays : In vitro assays showed that related pyrido-pyrimidine derivatives induced apoptosis in human cancer cell lines, suggesting that the compound could be further investigated for anticancer properties .

Q & A

Q. Basic

  • HPLC-PDA : Use C18 columns with 0.1% TFA in water/acetonitrile gradients to detect impurities (<0.1% threshold) .
  • High-resolution MS : Confirm molecular ion ([M+H]+^+) and rule out adducts (e.g., sodium/potassium) .
  • Multinuclear NMR : 13C^{13}\text{C}-DEPTO135 identifies quaternary carbons, while 1H^{1}\text{H}-COSY resolves coupling in the pyrido-pyrimidinone core .

Methodological Tip : Perform stress testing (e.g., thermal, oxidative) to identify degradation products and validate stability-indicating methods .

How does the Z-configuration of the thioxothiazolidinone moiety influence biological activity?

Q. Advanced

  • Receptor binding : The Z-configuration aligns the thioxo group for hydrogen bonding with target enzymes (e.g., kinase ATP-binding pockets). Compare with E-isomers via molecular docking (AutoDock Vina) .
  • Metabolic stability : The Z-form may resist CYP450-mediated oxidation due to steric hindrance. Validate using liver microsome assays with LC-MS quantification .

Methodological Tip : Synthesize configurationally pure isomers via chiral auxiliaries or photoirradiation, followed by circular dichroism (CD) verification .

How can structure-activity relationship (SAR) studies be designed for the benzyl-piperazinyl group?

Q. Advanced

  • Substituent variation : Replace the benzyl group with heteroaromatic (e.g., pyridyl) or electron-withdrawing (e.g., nitro) analogs to modulate lipophilicity (logP) .
  • Pharmacophore mapping : Use 3D-QSAR (CoMFA/CoMSIA) to correlate substituent volume/electrostatics with activity in cellular assays (e.g., IC50_{50} in kinase inhibition) .

Methodological Tip : Employ parallel synthesis (e.g., Ugi reaction) to generate analogs efficiently and screen in high-throughput formats .

What strategies mitigate polymorphism during crystallization?

Q. Advanced

  • Solvent screening : Test polar (e.g., MeOH) vs. nonpolar (e.g., toluene) solvents to isolate thermodynamically stable polymorphs .
  • Additive-driven crystallization : Add nucleation inhibitors (e.g., polyvinylpyrrolidone) to control crystal growth .
  • Variable-temperature XRD : Monitor phase transitions to identify dominant polymorphs under storage conditions .

Methodological Tip : Pair differential scanning calorimetry (DSC) with hot-stage microscopy to map polymorphic transitions .

How can metabolic pathways be elucidated to guide prodrug design?

Q. Advanced

  • Radiolabeled tracing : Use 14C^{14}\text{C}-labeled compound in hepatocyte incubations to identify Phase I/II metabolites via radio-HPLC .
  • CYP isoform profiling : Inhibit specific isoforms (e.g., CYP3A4 with ketoconazole) in human liver microsomes to pinpoint metabolic hotspots .

Methodological Tip : Apply computational tools (e.g., MetaSite) to predict sites of metabolism and prioritize stable derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.